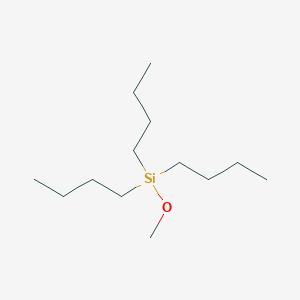
Tributyl(methoxy)silane
Cat. No. B1594890
Key on ui cas rn:
15811-64-0
M. Wt: 230.46 g/mol
InChI Key: NZINNJYWGLAHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08507709B2
Procedure details


In a 500 ml four-neck flask provided with reflux condenser, precision glass stirrer and thermometer, 1.2 g of 5% palladium on activated carbon, water-free (commercially available from Sigma-Aldrich Corp., USA) were suspended in 23.7 g of methanol. 124 g of tri-n-butylsilane (prepared from trichlorosilane and n-butylmagnesium chloride by a method customary in organic chemistry) were subsequently introduced at room temperature over a period of one hour while stirring. After addition of the first drops of the SiH-functional siloxane, spontaneous hydrogen evolution commenced. The temperature of the reaction mixture rose to a maximum of 35° C. After the addition was complete, the mixture was allowed to react further until gas evolution could no longer be observed at the attached bubble counter, the black precipitate was filtered on a pressure filter and the colorless clear filtrate was distilled via a 20 cm Vigreux column. After the first fraction, which according to gas-chromatographic analysis consisted mainly of methanol, 134 g of tributylmethoxysilane having a GC purity of 99.5% by area distilled over at a boiling temperature of 112° C. at 10 hPa.



[Compound]
Name
SiH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([SiH:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].Cl[SiH](Cl)Cl.C([Mg]Cl)CCC.[H][H].[CH3:26][OH:27]>[Pd].O>[CH2:10]([Si:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:6][CH2:7][CH2:8][CH3:9])[O:27][CH3:26])[CH2:11][CH2:12][CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
124 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[SiH](CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH](Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Mg]Cl
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
23.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 500 ml four-neck flask provided
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser, precision glass stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were subsequently introduced at room temperature over a period of one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to a maximum of 35° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react further until gas evolution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the black precipitate was filtered on a pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the colorless clear filtrate was distilled via a 20 cm Vigreux column
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled over at a boiling temperature of 112° C. at 10 hPa
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)[Si](OC)(CCCC)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
